1'-allyl-5'-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
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Overview
Description
1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound belonging to the spiroindoline family This compound is characterized by its unique spiro structure, which involves a beta-carboline fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:
Formation of the Beta-Carboline Core: The initial step often involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones to form the beta-carboline core.
Methoxylation: The methoxy group at the 6 position is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Spirocyclization: The spiro linkage is formed through cyclization reactions, often involving the use of strong bases or acids to facilitate the formation of the spiro center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo position, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For instance, its potential anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1’-allyl-5’-chloro-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: Similar structure but with a chlorine atom instead of bromine.
1’-allyl-5’-bromo-6-hydroxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: Similar structure but with a hydroxy group instead of methoxy.
Uniqueness
The uniqueness of 1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C22H20BrN3O2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
5'-bromo-6-methoxy-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C22H20BrN3O2/c1-3-10-26-19-7-4-13(23)11-17(19)22(21(26)27)20-15(8-9-24-22)16-12-14(28-2)5-6-18(16)25-20/h3-7,11-12,24-25H,1,8-10H2,2H3 |
InChI Key |
QODMXAMSUSWFDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34C5=C(C=CC(=C5)Br)N(C4=O)CC=C |
Origin of Product |
United States |
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